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Compound of Interest

Compound Name:
2,2,2-Trifluoro-1-(5-hydroxypyridin-

3-YL)ethanone

CAS No.: 1060804-64-9

Cat. No.: B1447466

Get Quote

In the field of drug discovery and medicinal chemistry, the exploration of novel chemical matter

is the cornerstone of innovation. This guide focuses on the trifluoromethyl ketone derivative of

5-hydroxypyridine, 2,2,2-Trifluoro-1-(5-hydroxypyridin-3-yl)ethanone. It is critical to note that

as of the latest database searches, a specific, publicly registered CAS (Chemical Abstracts

Service) number for this exact molecule has not been identified. This indicates the compound's

status as a novel or non-commercial research chemical.

Therefore, this document is structured not as a review of existing data, but as a forward-looking

technical guide for researchers and scientists. It provides a robust, scientifically-grounded

framework for the synthesis, characterization, and strategic application of this promising, yet

unexplored, chemical entity. We will proceed by leveraging established principles of organic

chemistry and drawing insights from structurally related, well-documented analogues to build a

reliable operational blueprint.

Strategic Rationale: The Scientific Interest in 2,2,2-
Trifluoro-1-(5-hydroxypyridin-3-yl)ethanone
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The scientific impetus for investigating this molecule stems from the convergence of two high-

value pharmacophores: the 3-hydroxypyridine ring and the trifluoromethyl ketone group.

The 3-Hydroxypyridine Scaffold: This heterocyclic system is a privileged structure in

medicinal chemistry, forming the core of essential biomolecules like Vitamin B6 (pyridoxol)

and appearing in numerous pharmaceutical agents.[1] Its ability to act as a bioisostere for

catechol, engage in hydrogen bonding, and chelate metals makes it a versatile platform for

designing enzyme inhibitors and receptor modulators.[1]

The Trifluoromethyl Ketone Moiety: The incorporation of a trifluoromethyl (CF3) group is a

well-established strategy in drug design to enhance metabolic stability, binding affinity, and

cell permeability.[2][3] The ketone function, particularly when adjacent to a CF3 group, forms

a stable hydrate in aqueous environments. This hydrated gem-diol is an excellent transition-

state analogue inhibitor for serine, cysteine, and metalloproteases, making it a powerful tool

for targeting specific enzyme classes.

The combination of these two moieties in a single molecule presents a compelling hypothesis:

that 2,2,2-Trifluoro-1-(5-hydroxypyridin-3-yl)ethanone can serve as a foundational building

block for a new generation of targeted therapeutics.[4][5]

Proposed Synthetic Pathway and Experimental
Protocol
Given the absence of a reported synthesis, a logical and robust pathway must be designed. A

highly effective approach involves the Friedel-Crafts acylation of a suitably protected 5-

hydroxypyridine derivative. This method offers good regiochemical control and utilizes readily

available starting materials.

Synthetic Workflow Overview
The proposed two-step synthesis is designed for efficiency and scalability. It begins with the

protection of the phenol group on commercially available 5-hydroxy-3-bromopyridine, followed

by a metal-halogen exchange and subsequent acylation with a trifluoroacetylating agent.
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Step 1: Phenol Protection

Step 2: Acylation

Step 3: Deprotection

5-Hydroxy-3-bromopyridine

Protected 3-Bromo-5-(benzyloxy)pyridine

 BnBr, K2CO3
 Acetone, Reflux

Protected 2,2,2-Trifluoro-1-(5-(benzyloxy)pyridin-3-yl)ethanone

 1. n-BuLi, THF, -78°C
 2. Add C at -78°C

Ethyl Trifluoroacetate

Final Product:
2,2,2-Trifluoro-1-(5-hydroxypyridin-3-yl)ethanone

 H2, Pd/C
 Ethanol

Click to download full resolution via product page

Caption: Proposed three-step synthetic workflow for the target compound.

Detailed Experimental Protocol
Trustworthiness through Self-Validation: This protocol incorporates in-process checks (TLC,

crude NMR) to ensure the reaction is proceeding as expected before moving to the next step,

minimizing resource loss and validating the methodology at each stage.

Step 1: Synthesis of 3-Bromo-5-(benzyloxy)pyridine (Intermediate I)
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Rationale: Protection of the acidic phenolic proton is essential to prevent side reactions

during the subsequent organometallic step. A benzyl ether is chosen for its stability under

basic conditions and its facile removal via hydrogenolysis.

Setup: To a 250 mL round-bottom flask, add 5-hydroxy-3-bromopyridine (10.0 g, 57.5 mmol),

potassium carbonate (15.9 g, 115 mmol), and acetone (150 mL).

Reaction: Add benzyl bromide (BnBr, 8.2 mL, 69.0 mmol) dropwise at room temperature.

Execution: Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate

the filtrate under reduced pressure. Dissolve the residue in dichloromethane (100 mL) and

wash with water (2 x 50 mL) and brine (1 x 50 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by flash column chromatography (eluting with a hexane/ethyl

acetate gradient) to yield Intermediate I as a solid.

Step 2: Synthesis of 2,2,2-Trifluoro-1-(5-(benzyloxy)pyridin-3-yl)ethanone (Intermediate II)

Rationale: A lithium-halogen exchange at the 3-position creates a nucleophilic pyridyl anion,

which readily attacks the electrophilic carbonyl of ethyl trifluoroacetate. Performing the

reaction at -78°C is critical to ensure the stability of the organolithium intermediate.

Setup: In an oven-dried, 500 mL three-neck flask under a nitrogen atmosphere, dissolve

Intermediate I (10.0 g, 37.9 mmol) in anhydrous tetrahydrofuran (THF, 200 mL).

Reaction: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi,

16.7 mL of a 2.5 M solution in hexanes, 41.7 mmol) dropwise over 20 minutes, maintaining

the internal temperature below -70°C. Stir the resulting solution for 1 hour at -78°C.

Acylation: Add ethyl trifluoroacetate (5.4 mL, 45.5 mmol) dropwise to the reaction mixture.

Stir for an additional 2 hours at -78°C.
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride (50 mL). Allow the mixture to warm to room temperature. Transfer to a separatory

funnel and extract with ethyl acetate (3 x 75 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate. The crude product, Intermediate II, can be purified by column

chromatography.

Step 3: Deprotection to Yield 2,2,2-Trifluoro-1-(5-hydroxypyridin-3-yl)ethanone (Final

Product)

Rationale: Catalytic hydrogenation is a clean and efficient method for cleaving the benzyl

ether without affecting the trifluoromethyl ketone or the pyridine ring.

Setup: Dissolve Intermediate II (5.0 g, 16.8 mmol) in ethanol (100 mL) in a hydrogenation

flask.

Reaction: Add palladium on carbon (10% w/w, 0.5 g) to the solution. Purge the flask with

hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is sufficient).

Execution: Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC.

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to

remove the palladium catalyst, washing the pad with ethanol.

Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be

recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl

acetate/hexanes) to yield the pure final product.

Predicted Physicochemical and Spectroscopic
Properties
The following properties are estimated based on data from structurally similar compounds and

computational models. Experimental verification is required.
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Property
Predicted Value /
Characteristic

Source of Analogy /
Rationale

Molecular Formula C₇H₄F₃NO₂ ---

Molecular Weight 191.11 g/mol ---

Physical Form
White to off-white or yellow

solid

Based on analogues like 2,2,2-

Trifluoro-1-(pyridin-3-

yl)ethanone.

Melting Point 150 - 170 °C

Higher than non-hydroxylated

analogues due to hydrogen

bonding potential.

Solubility

Soluble in polar organic

solvents (DMSO, MeOH,

EtOH); sparingly soluble in

water.

The hydroxyl group increases

polarity compared to

analogues like 2,2,2-

trifluoroacetophenone.[6]

pKa (Phenolic OH) ~8.5 - 9.5

Electron-withdrawing effect of

the trifluoroacetyl group will

increase acidity compared to

phenol.

¹H NMR (DMSO-d₆)

δ ~10.0-11.0 (s, 1H, -OH), δ

~8.0-8.5 (m, 2H, Ar-H), δ ~7.5-

7.8 (m, 1H, Ar-H)

Chemical shifts are estimates;

expect deshielding of aromatic

protons due to ketone.

¹⁹F NMR (DMSO-d₆)
δ ~ -70 to -75 ppm (s, 3F, -

CF₃)

Typical range for

trifluoromethyl ketones.

Mass Spec (ESI-) [M-H]⁻ = 190.02
Expected result for the

deprotonated molecule.

Potential Applications in Drug Discovery
The unique structure of this compound positions it as a valuable starting point for developing

inhibitors for several important enzyme classes.
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Target Hypothesis: Protease and Esterase Inhibition

Target Enzyme
(e.g., Serine Protease)

Enzyme Inhibition
& Blockade of Downstream Pathway

2,2,2-Trifluoro-1-
(5-hydroxypyridin-3-yl)ethanone

Gem-diol Hydrate
(Transition-State Analogue)

 + H2O
(Physiological pH)

 Covalent interaction with
active site residue (e.g., Serine)

Click to download full resolution via product page

Caption: Mechanism of action for trifluoromethyl ketone inhibitors.

The primary application lies in its use as a covalent, reversible inhibitor. The trifluoromethyl

ketone exists in equilibrium with its hydrate form, which mimics the tetrahedral transition state

of peptide bond hydrolysis. This makes it an ideal candidate for targeting:

Viral Proteases: Many viruses, including influenza and coronaviruses, rely on proteases for

their replication cycle.[4][5] The scaffold could be elaborated to achieve specificity for viral

targets like 3CL-pro or papain-like proteases.

Cathepsins: These are cysteine proteases involved in various pathologies, including cancer

and osteoporosis. The scaffold provides a starting point for developing selective cathepsin
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inhibitors.

Lead Optimization Strategy
The 5-hydroxy group serves as a critical handle for derivatization. Using structure-based drug

design, medicinal chemists can introduce substituents to interact with specific sub-pockets of a

target enzyme, thereby increasing potency and selectivity.[5][7]

Safety and Handling Protocols
While no specific safety data exists for this compound, a conservative approach based on

analogous structures is mandatory.

Hazard Assessment:

Skin and Eye Irritation: Ketones and fluorinated compounds can be irritants. Similar

compounds like 2,2,2-trifluoroacetophenone are classified as causing skin and serious eye

irritation.[6][8]

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or powder.[8]

Unknown Toxicity: As a novel compound, its long-term toxicological properties are unknown.

Mandatory Handling Procedures:

Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical

safety goggles.

Ventilation: Handle the solid compound only in a certified chemical fume hood to prevent

inhalation.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

strong oxidizing agents.

Spill Response: In case of a spill, avoid generating dust. Use a spark-proof spatula to collect

the material into a designated waste container. Clean the area with an appropriate solvent.

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
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Conclusion
2,2,2-Trifluoro-1-(5-hydroxypyridin-3-yl)ethanone represents a molecule of significant

synthetic and medicinal interest. While its properties are yet to be experimentally defined, this

guide provides a comprehensive and scientifically rigorous framework for its synthesis,

characterization, and strategic deployment in drug discovery programs. By following the

proposed protocols and adhering to strict safety standards, researchers can effectively unlock

the potential of this novel chemical building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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